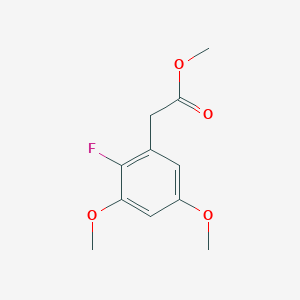![molecular formula C16H16Cl2N4O2 B13986401 N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline CAS No. 66710-75-6](/img/structure/B13986401.png)
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms and a nitrophenyl diazenyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline typically involves the following steps:
Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)aniline in the presence of a base such as sodium acetate to form the desired compound.
The reaction conditions for these steps include maintaining low temperatures during the diazotization process to prevent decomposition of the diazonium salt and using an appropriate solvent such as water or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The nitrophenyl diazenyl group may also contribute to the compound’s biological activity by generating reactive intermediates that can further damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)aniline
- N,N-bis(2-chloroethyl)-N-nitrosourea
- N,N-bis(2-chloroethyl)hydrazine
Uniqueness
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline is unique due to the presence of the nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to similar compounds that lack this functional group.
Properties
CAS No. |
66710-75-6 |
|---|---|
Molecular Formula |
C16H16Cl2N4O2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-8-10-21(11-9-18)15-6-4-13(5-7-15)19-20-14-2-1-3-16(12-14)22(23)24/h1-7,12H,8-11H2 |
InChI Key |
KAZWRDYCPFFMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


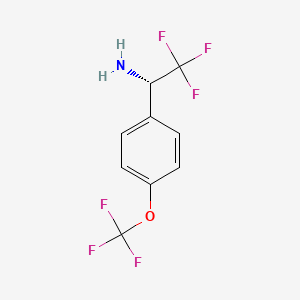
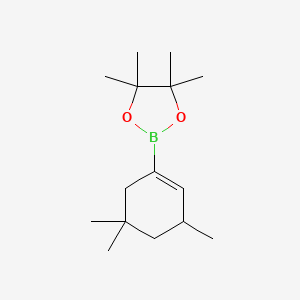
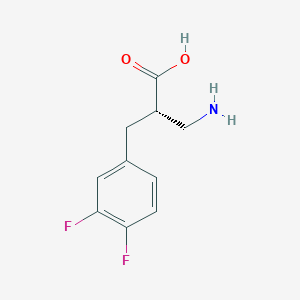


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
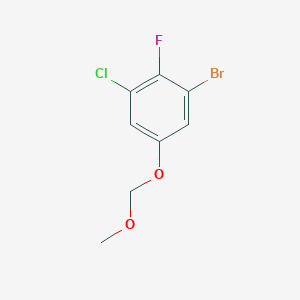
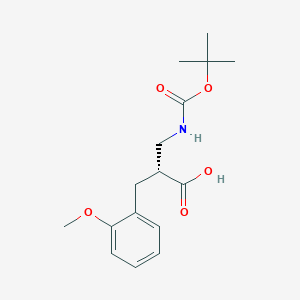
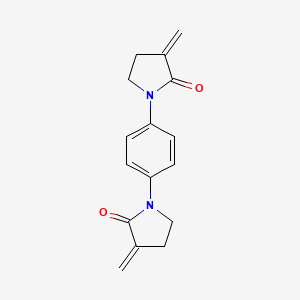

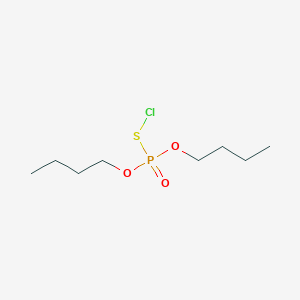

![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
